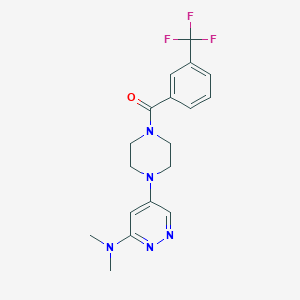
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H20F3N5O and its molecular weight is 379.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural features, including a pyridazine moiety, a piperazine ring, and a trifluoromethyl group, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is C14H19F3N4O, with a molecular weight of approximately 320.33 g/mol. The presence of the dimethylamino group contributes to its pharmacological properties, potentially enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H19F3N4O |
| Molecular Weight | 320.33 g/mol |
| Structure | Chemical Structure |
Antitubercular Activity
Research has indicated that derivatives of this compound exhibit promising antitubercular activity against Mycobacterium tuberculosis. A study synthesized various benzamide derivatives and tested their efficacy, revealing that certain modifications to the piperazine and pyridazine components significantly enhanced activity against tuberculosis strains. The most active compounds demonstrated IC50 values in the low micromolar range, suggesting effective inhibition of bacterial growth.
The mechanism by which this compound exerts its biological effects likely involves modulation of specific receptors or enzymes. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the piperazine structure provides steric stability, facilitating binding to target sites.
Study on Antichlamydial Activity
In a related study focusing on compounds with similar structural frameworks, it was found that modifications to the piperazine moiety could enhance selectivity towards Chlamydia species. This suggests that the compound's structural elements may be fine-tuned for increased potency against specific pathogens .
In Silico Studies
Computational modeling has been employed to predict the binding affinities of this compound to various biological targets. These studies indicated significant interactions with kinases involved in cellular signaling pathways, suggesting potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Aripiprazole | Piperazine structure; partial dopamine agonist | Antipsychotic |
| Risperidone | Serotonin-dopamine antagonist | Antipsychotic |
| (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone | Contains thiophene ring; potential unique properties | Antimicrobial activities under study |
This table highlights how this compound compares with other known compounds in terms of structure and biological activity.
Propiedades
IUPAC Name |
[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O/c1-24(2)16-11-15(12-22-23-16)25-6-8-26(9-7-25)17(27)13-4-3-5-14(10-13)18(19,20)21/h3-5,10-12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDCFFCWGBMPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














